Fmoc-D-Agb(Pbf,Boc)

描述

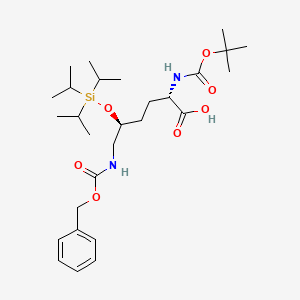

“Fmoc-D-Agb(Pbf,Boc)-OH” is a compound used in peptide synthesis . It has a molecular weight of 734.87 . The compound is a white powder and should be stored at temperatures between 0-8°C .

Synthesis Analysis

The synthesis of “Fmoc-D-Agb(Pbf,Boc)-OH” involves solid-phase peptide synthesis (SPPS), a method widely used for producing peptides . The process involves the incorporation of Fmoc-Arg(Pbf)-OH, one of the most problematic amino acids, into a growing peptide chain . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and often the concomitant formation of the corresponding des-Arg peptides .

Molecular Structure Analysis

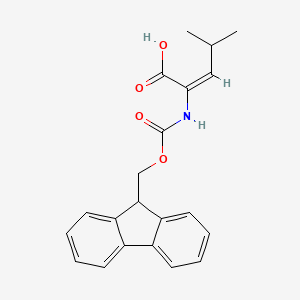

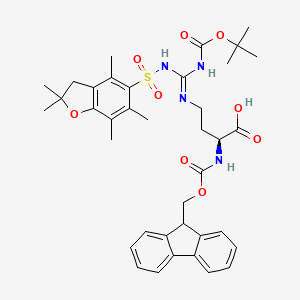

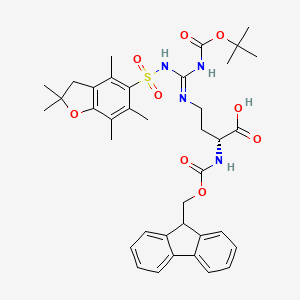

The IUPAC name for “Fmoc-D-Agb(Pbf,Boc)-OH” is (2R)-4- [ ( (E)- [ (tert-butoxycarbonyl)amino] { [ (2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]imino}methyl)amino]-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid . The InChI code for the compound is 1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m1/s1 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-D-Agb(Pbf,Boc)-OH” are complex and involve multiple steps . The cornerstone of the strategy is to carry out in situ activation . Fmoc-Arg(Pbf)-OH and OxymaPure dissolved in NBP are added to peptidyl-resin, allowed to reach 45°C, then half the DIC is added and left for 30 min, followed by the other half and some extra Fmoc-Arg(Pbf)-OH .

Physical And Chemical Properties Analysis

“Fmoc-D-Agb(Pbf,Boc)-OH” is a white powder with a molecular weight of 734.87 . It has a melting point of 87 - 90°C . The compound should be stored at temperatures between 0-8°C .

科学研究应用

肽合成中侧链烷基化的最小化

- 在肽合成中使用 Pbf 和 Boc 侧链保护,例如 Fmoc-D-Agb(Pbf, Boc),有助于最大程度地减少固相肽合成过程中的侧链烷基化,从而提高肽的纯度和产率 (Fields & Fields, 1993).

肽 α-硫代酯的合成

- Fmoc-D-Agb(Pbf, Boc) 在肽 α-硫代酯的合成中发挥作用,这些硫代酯在天然化学连接和 Staudinger 连接等蛋白质合成策略中至关重要 (Mende & Seitz, 2011).

转化为 C 端酯

- 在固相肽合成中,Fmoc-D-Agb(Pbf, Boc) 可以有效地将肽转化为 C 端酯,同时保持敏感保护基团的完整性 (Turner, Weber, & Lokey, 2010).

微波辅助合成

- 已证明在微波加热下使用 Fmoc-D-Agb(Pbf, Boc) 可以加速肽合成中的反应,从而提高效率 (Yamada 等人,2012).

肽合成中的正交构建模块

- Fmoc-D-Agb(Pbf, Boc) 在 Fmoc 固相肽合成中用作正交构建模块,与其他保护基团兼容,从而能够合成多种多肽模拟物 (Liu 等人,2017).

在固相肽合成中的应用

- 已经开发出涉及固相肽合成 (SPPS) 中 Fmoc-D-Agb(Pbf, Boc) 的策略,以提高产率并最大程度地减少不良副产物 (de la Torre 等人,2020).

无 TFA 的裂解和脱保护

- Fmoc-D-Agb(Pbf, Boc) 参与肽合成中无 TFA 的新型裂解和脱保护方法,提供了一种环保的方法 (Palladino & Stetsenko, 2012).

未来方向

The future directions for “Fmoc-D-Agb(Pbf,Boc)-OH” could involve its use in the synthesis of peptides for various applications. For instance, synthetic peptides are important as drugs and in research, and are used in a variety of fields including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design . The development of new synthesis methods and improvements in existing ones could enhance the efficiency and applicability of “Fmoc-D-Agb(Pbf,Boc)-OH” in these areas .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVFDVTWTKHJQZ-SSEXGKCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-agb(pbf,boc)-oh | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。